molecular formula C16H16N2O4S B016657 4,4'-Di-N-acetylamino-diphenylsulfone-d8 CAS No. 557794-37-3

4,4'-Di-N-acetylamino-diphenylsulfone-d8

Cat. No. B016657
M. Wt: 340.4 g/mol
InChI Key: AMTPYFGPPVFBBI-UWAUJQNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Di-N-acetylamino-diphenylsulfone-d8 (DADS-d8) is a synthetic compound used in scientific research. It has been used to study a variety of biological processes, including enzyme inhibition, drug metabolism, and protein-protein interactions. DADS-d8 is a deuterated version of the parent compound 4,4'-di-N-acetylamino-diphenylsulfone (DADS). The deuterium atom in DADS-d8 provides a unique chemical and structural signature, allowing researchers to differentiate it from the parent compound. This makes it an ideal tool for studying the effects of chemical modifications on biological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of '4,4'-Di-N-acetylamino-diphenylsulfone-d8' can be achieved through the acetylation of '4,4'-Di-amino-diphenylsulfone-d8' using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine.

Starting Materials
'4,4'-Di-amino-diphenylsulfone-d8', Acetic anhydride, Pyridine

Reaction
Step 1: Dissolve '4,4'-Di-amino-diphenylsulfone-d8' in dry pyridine., Step 2: Add acetic anhydride dropwise to the reaction mixture while stirring., Step 3: Heat the reaction mixture to 80-90°C and stir for 1-2 hours., Step 4: Cool the reaction mixture to room temperature and pour it into ice-cold water., Step 5: Collect the precipitate by filtration and wash it with water., Step 6: Dry the product under vacuum to obtain '4,4'-Di-N-acetylamino-diphenylsulfone-d8'.

Scientific Research Applications

4,4'-Di-N-acetylamino-diphenylsulfone-d8 has been used in a variety of scientific research applications. It has been used to study the effects of chemical modifications on enzyme inhibition and drug metabolism. 4,4'-Di-N-acetylamino-diphenylsulfone-d8 has also been used to study protein-protein interactions and the effects of small molecule inhibitors on biological processes. It has been used in studies of the mechanisms of action of drugs, such as the antiretroviral drug lamivudine. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 has been used to study the effects of chemical modifications on the structure and function of proteins and other biological molecules.

Mechanism Of Action

The mechanism of action of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is not well understood. However, it is believed to involve the formation of a covalent bond between the deuterium atom in 4,4'-Di-N-acetylamino-diphenylsulfone-d8 and a target molecule. This covalent bond is thought to alter the structure and/or function of the target molecule, leading to a change in its activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 are not well understood. However, it is believed that the covalent bond formed between the deuterium atom in 4,4'-Di-N-acetylamino-diphenylsulfone-d8 and a target molecule may alter the structure and/or function of the target molecule. This may lead to changes in the activity of the target molecule, which may in turn lead to changes in the biochemical and physiological processes in which the target molecule is involved.

Advantages And Limitations For Lab Experiments

The use of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in lab experiments offers several advantages. Its deuterated structure allows researchers to differentiate it from the parent compound, making it an ideal tool for studying the effects of chemical modifications on biological processes. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is relatively inexpensive and easy to synthesize. However, there are also some limitations to consider. The mechanism of action of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is not well understood, and its biochemical and physiological effects are not fully understood.

Future Directions

There are several potential future directions for the use of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in scientific research. One potential direction is to use 4,4'-Di-N-acetylamino-diphenylsulfone-d8 to study the effects of chemical modifications on the structure and function of proteins and other biological molecules. Another potential direction is to use 4,4'-Di-N-acetylamino-diphenylsulfone-d8 to study the effects of chemical modifications on enzyme inhibition and drug metabolism. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 could be used to study the effects of small molecule inhibitors on biological processes. Finally, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 could be used to study the mechanisms of action of drugs, such as the antiretroviral drug lamivudine.

properties

IUPAC Name

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTPYFGPPVFBBI-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454050
Record name 4,4'-Di-N-acetylamino-diphenylsulfone-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Di-N-acetylamino-diphenylsulfone-d8

CAS RN

557794-37-3
Record name 4,4'-Di-N-acetylamino-diphenylsulfone-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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